1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Overview
Description
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
1-Chloro-2,4-difluorobenzene: This compound shares similar halogenation patterns but lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with a methoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and applications.
Uniqueness: 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRWWBIFDYRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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